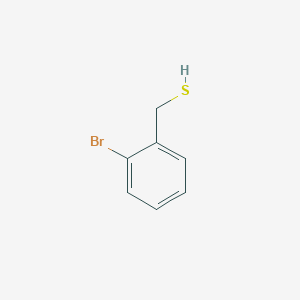

2-Bromobenzyl mercaptan

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNSDLRPHRMVGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378630 | |

| Record name | 2-Bromobenzyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143888-85-1 | |

| Record name | 2-Bromobenzyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromobenzyl Mercaptan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromobenzyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromobenzyl mercaptan, a versatile organosulfur compound utilized as a building block in organic synthesis. This document details its chemical and physical properties, outlines a viable synthesis protocol, discusses its applications, and presents essential safety information.

Core Chemical Information

This compound, also known as (2-bromophenyl)methanethiol, is an aromatic thiol whose structure incorporates a benzyl group substituted with a bromine atom at the ortho position.[1] This substitution pattern imparts specific reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

CAS Number: 143888-85-1[1][2][3]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrS | [2] |

| Molecular Weight | 203.10 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Boiling Point | 256-257 °C (lit.) | [3] |

| Density | 1.527 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.6170 (lit.) | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |

| InChI Key | UJNSDLRPHRMVGZ-UHFFFAOYSA-N | |

| SMILES | SCc1ccccc1Br |

Synthesis and Experimental Protocols

Step 1: Synthesis of 2-Bromobenzyl Bromide from 2-Bromotoluene

This procedure is adapted from established methods for benzylic bromination.[5]

Materials:

-

2-Bromotoluene (o-bromotoluene)

-

Elemental Bromine (Br₂)

-

Dry Carbon Tetrachloride (CCl₄)

-

Aqueous Sodium Bicarbonate solution (ice-cold)

-

Magnesium Sulfate (anhydrous)

-

500-watt photolamp

Procedure:

-

In a two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 0.2 moles of 2-bromotoluene in a five-fold volume of dry carbon tetrachloride.

-

Heat the mixture to boiling.

-

While irradiating the flask with a 500-watt photolamp, add 0.205 moles of bromine dropwise. The rate of addition should be controlled to ensure the color of the bromine dissipates, indicating its consumption.

-

The reaction is typically complete within 30 minutes to 2 hours. The evolved hydrogen bromide gas should be neutralized by venting it through a tube into a flask of water.

-

After the reaction is complete, cool the solution and wash it sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Remove the carbon tetrachloride by rotary evaporation.

-

The crude 2-bromobenzyl bromide can be purified by vacuum distillation or by recrystallization from ethanol or ligroin.

Step 2: Synthesis of this compound from 2-Bromobenzyl Bromide

This is a standard procedure for the synthesis of mercaptans from alkyl halides.[6]

Materials:

-

2-Bromobenzyl bromide (from Step 1)

-

Thiourea

-

95% Ethanol

-

Sodium Hydroxide (NaOH)

-

Sulfuric Acid (dilute)

-

Benzene or other suitable extraction solvent

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, reflux a mixture of 0.5 moles of 2-bromobenzyl bromide and 0.5 moles of thiourea in 250 mL of 95% ethanol for approximately 3 hours. This forms the intermediate S-(2-bromobenzyl)isothiouronium bromide salt.

-

To the reaction mixture, add a solution of 0.75 moles of sodium hydroxide in 300 mL of water.

-

Reflux the resulting mixture for an additional 2 hours to hydrolyze the isothiouronium salt. The this compound will separate as an oil.

-

Separate the layers. Acidify the aqueous layer with dilute sulfuric acid and extract with a portion of benzene.

-

Combine the organic layers (the initial oil and the benzene extract), wash twice with water, and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The residual oil, which is the crude this compound, can then be purified by vacuum distillation.

Caution: These procedures should be carried out in a well-ventilated fume hood due to the hazardous nature of bromine and the strong, unpleasant odor of mercaptans. Appropriate personal protective equipment (PPE) must be worn.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features based on data from analogous compounds such as 2-bromobenzyl alcohol and other substituted benzyl mercaptans.[7][8][9]

-

¹H NMR: The proton NMR spectrum is expected to show a multiplet in the aromatic region (approximately 7.0-7.6 ppm) corresponding to the four protons on the benzene ring. A doublet for the two methylene protons (CH₂) would likely appear around 3.7-4.0 ppm, coupled to the thiol proton. The thiol proton (SH) would present as a triplet in the region of 1.5-2.0 ppm.

-

¹³C NMR: The carbon NMR would display six distinct signals for the aromatic carbons, with the carbon bearing the bromine atom shifted downfield. A signal for the methylene carbon (CH₂) is expected around 30-40 ppm.

-

FT-IR (Infrared Spectroscopy): Key vibrational bands would include C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C-H stretching of the methylene group (~2850-2960 cm⁻¹), a characteristic, though often weak, S-H stretching band around 2550-2600 cm⁻¹, and C-Br stretching in the fingerprint region (typically below 600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 202 and an M+2 peak at m/z 204 of nearly equal intensity, which is characteristic of a compound containing one bromine atom. A prominent fragment would be the tropylium-like ion resulting from the loss of the SH group at m/z 171/173.

Applications in Research and Development

As a functionalized aromatic thiol, this compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its utility stems from the presence of two reactive sites: the nucleophilic thiol group and the aryl bromide, which can participate in cross-coupling reactions.

-

Nucleophilic Substitution: The thiol group is a potent nucleophile and can be used to introduce the 2-bromobenzylthio moiety into various molecules through S-alkylation or addition reactions.

-

Pharmaceutical Synthesis: Analogous compounds like 2-bromobenzyl alcohol are known intermediates in the synthesis of pharmaceuticals.[8] By extension, this compound can serve as a precursor for drug candidates where a sulfur linkage is required.

-

Cross-Coupling Reactions: The C-Br bond on the aromatic ring can be functionalized through various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

GHS Hazard Classification:

-

Pictograms: Skull and crossbones, Exclamation mark[3]

-

Signal Word: Danger

-

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Storage: Store in a well-ventilated place. Keep container tightly closed.[1] It is recommended to store under an inert gas as it may be air sensitive.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of the compound's properties.

Caption: A typical two-step synthesis route for this compound.

Caption: Interrelation of the core properties and applications of the compound.

References

- 1. This compound | 143888-85-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 143888-85-1 [sigmaaldrich.com]

- 4. This compound, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Bromobenzyl bromide(3433-80-5) 1H NMR [m.chemicalbook.com]

- 8. 2-Bromobenzyl alcohol(18982-54-2) 13C NMR spectrum [chemicalbook.com]

- 9. 2-Bromobenzyl alcohol | C7H7BrO | CID 72850 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Overview of 2-Bromobenzyl Mercaptan: Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the core molecular properties of 2-Bromobenzyl mercaptan (CAS RN: 143888-85-1), a compound of interest in synthetic chemistry and drug discovery. The following sections detail its fundamental chemical identifiers, methodologies for their determination, and a logical representation of their relationship.

Core Molecular Data

This compound, also known as (2-Bromophenyl)methanethiol, is a thiol derivative containing a brominated benzene ring. Its fundamental molecular properties are essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results. The key quantitative data are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₇H₇BrS | [1] |

| Molecular Weight | 203.10 g/mol | [1] |

| Synonyms | (2-Bromophenyl)methanethiol, 2-Bromobenzenemethanethiol | |

| CAS Number | 143888-85-1 | [1][2] |

Experimental Determination Protocols

The molecular formula and weight of a compound like this compound are determined through standard, high-precision analytical techniques.

-

Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. In a typical workflow, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to deduce the elemental composition and confirm the molecular formula.

-

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, sulfur) within the compound. The experimentally determined percentages are compared against the theoretical percentages calculated from the proposed chemical formula (C₇H₇BrS) to verify its accuracy.

The diagram below illustrates the standard workflow for characterizing a chemical compound to confirm its identity and structure.

Logical Data Relationship

The identity of a chemical compound is established by the logical connection between its name, its elemental composition (formula), and its mass (molecular weight). This relationship is fundamental to all chemical analysis.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Bromobenzyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-bromobenzyl mercaptan, a crucial intermediate in various chemical and pharmaceutical applications. This document details the necessary starting materials, step-by-step experimental protocols, and robust purification methods, supported by quantitative data and process visualizations.

Overview of Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process, starting with the commercially available 2-bromotoluene. The first stage involves the radical bromination of 2-bromotoluene to yield the key intermediate, 2-bromobenzyl bromide. Subsequently, this intermediate is converted to the target mercaptan via a nucleophilic substitution reaction with a sulfur source, most commonly thiourea, followed by hydrolysis. Purification of the final product is critical to remove byproducts and unreacted starting materials and is generally accomplished through vacuum distillation or column chromatography.

Synthesis of 2-Bromobenzyl Bromide (Starting Material)

A common and effective method for the synthesis of 2-bromobenzyl bromide is the radical bromination of 2-bromotoluene.[1]

Experimental Protocol

Materials:

-

2-bromotoluene

-

Elemental bromine (dried over concentrated sulfuric acid)

-

Carbon tetrachloride (dry)

-

Ice-water

-

Aqueous sodium bicarbonate solution

-

Magnesium sulfate

Equipment:

-

Two-necked flask

-

Reflux condenser

-

Dropping funnel

-

500-watt photolamp

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 0.2 moles of 2-bromotoluene in a five-fold volume of dry carbon tetrachloride.

-

Heat the mixture to reflux using a heating mantle.

-

While irradiating the flask with a 500-watt photolamp, add 0.205 moles of dried elemental bromine dropwise. The rate of addition should be controlled to ensure the bromine color in the refluxing solvent remains faint.[1]

-

The reaction is typically complete within 30 minutes to 2 hours.

-

After the reaction is complete, turn off the photolamp and allow the mixture to cool.

-

Wash the cooled solution sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the carbon tetrachloride using a rotary evaporator.

-

Purify the crude 2-bromobenzyl bromide by vacuum distillation.

Quantitative Data for 2-Bromobenzyl Bromide Synthesis

| Parameter | Value | Reference |

| Starting Material | 2-bromotoluene | [1] |

| Reagents | Bromine, Carbon Tetrachloride | [1] |

| Reaction Time | 0.5 - 2 hours | [1] |

| Yield | ~80% | [1] |

| Purity | High (distilled) | [1] |

| Boiling Point | 130°C at 12 mmHg | [1] |

Synthesis of this compound

The conversion of 2-bromobenzyl bromide to this compound is reliably achieved using thiourea in a two-step, one-pot reaction. This method involves the formation of an intermediate S-(2-bromobenzyl)isothiouronium salt, which is then hydrolyzed under basic conditions.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Experimental Protocol

Materials:

-

2-bromobenzyl bromide

-

Thiourea

-

Ethanol (95%)

-

Sodium hydroxide

-

Hydrochloric acid (dilute)

-

Dichloromethane or Ether (for extraction)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

Step 1: Formation of S-(2-bromobenzyl)isothiouronium bromide

-

In a round-bottom flask, combine 1.0 equivalent of 2-bromobenzyl bromide and 1.1 equivalents of thiourea in ethanol.

-

Heat the mixture to reflux for 3-4 hours. The formation of the isothiouronium salt may be observed as a precipitate.

Step 2: Hydrolysis to this compound

-

To the reaction mixture containing the S-(2-bromobenzyl)isothiouronium bromide, add a solution of 3.0 equivalents of sodium hydroxide in water.

-

Reflux the mixture for an additional 2-3 hours.

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid.

-

Extract the aqueous layer with dichloromethane or ether.

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

Quantitative Data for this compound Synthesis

| Parameter | Value | Reference |

| Starting Material | 2-bromobenzyl bromide | N/A |

| Reagents | Thiourea, Sodium Hydroxide | N/A |

| Solvent | Ethanol, Water | N/A |

| Typical Yield | 70-85% | N/A |

| Purity (crude) | Variable | N/A |

Purification of this compound

Purification of the crude product is essential to achieve the desired purity for subsequent applications. The two primary methods are vacuum distillation and flash column chromatography.

Purification Workflow Diagram

Caption: Purification workflow for this compound.

Method 1: Vacuum Distillation

Given the high boiling point of this compound (256-257 °C at atmospheric pressure), vacuum distillation is the preferred method for purification on a larger scale to prevent thermal decomposition.[2]

Experimental Protocol:

-

Set up a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).

-

Gradually heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point.

Method 2: Flash Column Chromatography

For smaller scale purifications or when very high purity is required, flash column chromatography is an effective technique.

Experimental Protocol:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound.

-

Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data for Purified this compound

| Parameter | Value | Reference |

| Final Purity | >97% | [2] |

| Boiling Point (atm) | 256-257 °C | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Molecular Weight | 203.10 g/mol | [2] |

Safety Considerations

-

2-Bromobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

This compound has a strong, unpleasant odor and is toxic. All manipulations should be performed in a fume hood.

-

Thiourea is a suspected carcinogen. Avoid inhalation and skin contact.

-

Carbon tetrachloride is a toxic and environmentally hazardous solvent. Substitute with a safer alternative if possible.

-

Standard safety precautions for handling flammable solvents and operating at reduced pressure should be strictly followed.

This guide provides a detailed framework for the synthesis and purification of this compound. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and scale, always prioritizing safety.

References

Technical Guide to the Spectral Characteristics of 2-Bromobenzyl Mercaptan

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2-Bromobenzyl mercaptan, a crucial reagent in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental spectra in public databases, this document presents a comprehensive analysis based on data from structurally analogous compounds and established principles of spectroscopic interpretation. The information herein is intended to serve as a reliable reference for the identification and characterization of this compound.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar compounds, including 2-bromobenzyl alcohol, 2-bromobenzyl bromide, and benzyl mercaptan.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.55 | Doublet | 1H | Ar-H |

| ~ 7.30 | Triplet | 1H | Ar-H |

| ~ 7.15 | Triplet | 1H | Ar-H |

| ~ 7.45 | Doublet | 1H | Ar-H |

| ~ 3.70 | Doublet | 2H | -CH₂- |

| ~ 1.70 | Triplet | 1H | -SH |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. The chemical shifts for the aromatic protons are approximate and the coupling patterns are complex due to the ortho-substitution.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 139 | Ar-C (quaternary) |

| ~ 132 | Ar-CH |

| ~ 130 | Ar-CH |

| ~ 128 | Ar-CH |

| ~ 127 | Ar-CH |

| ~ 123 | Ar-C-Br (quaternary) |

| ~ 28 | -CH₂- |

Solvent: CDCl₃

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3060 | Medium | Aromatic C-H stretch |

| ~ 2930 | Medium | Aliphatic C-H stretch |

| ~ 2550 | Weak | S-H stretch |

| ~ 1590, 1470, 1440 | Medium-Strong | Aromatic C=C bending |

| ~ 1025 | Strong | C-Br stretch |

| ~ 750 | Strong | ortho-disubstituted benzene C-H bend |

| ~ 650 | Medium | C-S stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 202/204 | High | [M]⁺ (Molecular ion, bromine isotopes) |

| 123 | Medium | [M - Br]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 10-12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Accumulate 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 200-220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required to obtain a good spectrum for the less sensitive ¹³C nucleus.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained as a neat thin film. Place a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean KBr/NaCl plates.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of approximately m/z 40-300 to detect the molecular ion and expected fragment ions.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak (distinguishable by the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 Da) and major fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

An In-depth Technical Guide to the Safety and Handling of 2-Bromobenzyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 2-Bromobenzyl mercaptan (CAS No. 143888-85-1). The information is intended to support laboratory research and drug development activities by providing clear, actionable guidance and relevant technical data.

Chemical and Physical Properties

This compound, with the linear formula BrC₆H₄CH₂SH, is a combustible liquid characterized by a strong, unpleasant odor typical of mercaptans.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 203.10 g/mol | [1][3] |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 256-257 °C (lit.) | [3] |

| Density | 1.527 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.6170 (lit.) | [3] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [2] |

| pKa | 9.43 (at 25 °C for benzyl mercaptan) | [2] |

Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[5] The following table summarizes its hazard classifications.

| Hazard Class | Category |

| Acute Oral Toxicity | Category 4 |

| Acute Dermal Toxicity | Category 4 |

| Acute Inhalation Toxicity | Category 2 (Fatal if inhaled for benzyl mercaptan) |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Do not get in eyes, on skin, or on clothing. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

-

Response:

-

If on skin: Wash with plenty of water.[5]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[5]

Experimental Protocols

General Handling and Storage of Thiol Compounds

Due to their potent odor and toxicity, all work with this compound and other thiols must be conducted with strict adherence to safety protocols to prevent exposure and environmental release.

Materials:

-

This compound

-

Certified chemical fume hood

-

Personal Protective Equipment (PPE): Nitrile gloves, lab coat, safety goggles/face shield

-

Bleach solution (for decontamination)

-

Sealed waste containers

-

Schlenk line or glovebox (for handling under inert atmosphere)

-

Bleach trap for exhaust gas

Procedure:

-

Preparation: Before starting any work, ensure a bleach bath is prepared for decontaminating glassware and spills. All manipulations should be planned to be performed within a certified chemical fume hood.[7]

-

Handling:

-

Always handle this compound in a well-ventilated chemical fume hood.[7]

-

Use the minimum amount necessary for the experiment.

-

Transfer the liquid using a syringe or cannula to minimize vapor release. Avoid pouring.

-

Keep the container tightly sealed when not in use. For long-term storage, flush the headspace with an inert gas like argon or nitrogen.

-

-

Running Reactions:

-

Set up the reaction apparatus in the fume hood.

-

The reaction exhaust should be passed through a bleach trap to neutralize any volatile thiol byproducts before they are released into the fume hood exhaust.[7]

-

-

Work-up and Purification:

-

Quench the reaction carefully within the fume hood.

-

During solvent removal using a rotary evaporator, ensure the vacuum pump exhaust is also vented through a bleach trap or a cold trap (-78 °C or colder) to capture volatile thiols.

-

-

Decontamination and Waste Disposal:

-

All glassware that has come into contact with this compound should be immediately submerged in a bleach solution and soaked for at least 24 hours to oxidize the thiol.[7]

-

Contaminated disposable items (gloves, paper towels, etc.) should be sealed in a plastic bag and disposed of as hazardous waste.[7]

-

Liquid waste containing thiols should be collected in a designated, sealed hazardous waste container.

-

Synthesis of this compound from 2-Bromobenzyl Bromide

This protocol is a general method for the synthesis of thiols from alkyl halides using thiourea, adapted for the preparation of this compound.

Materials:

-

2-Bromobenzyl bromide

-

Thiourea

-

Ethanol (95%)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (dilute)

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Formation of the Isothiuronium Salt:

-

In a round-bottom flask, dissolve 2-bromobenzyl bromide and an equimolar amount of thiourea in 95% ethanol.

-

Heat the mixture to reflux with stirring. The reaction is typically complete within 3-4 hours.[8] The progress can be monitored by thin-layer chromatography (TLC).

-

-

Hydrolysis to the Thiol:

-

After the formation of the isothiuronium salt is complete, add a solution of sodium hydroxide (approximately 3 equivalents) in water to the reaction mixture.

-

Heat the mixture to reflux for an additional 2-3 hours to hydrolyze the salt to the corresponding thiolate.[8]

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with a dilute solution of HCl or H₂SO₄ to protonate the thiolate to the thiol.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by vacuum distillation.

-

Visualizations

Workflow for Safe Handling of Toxic Thiol Compounds

Caption: A workflow diagram illustrating the essential steps for the safe handling of toxic thiol compounds in a laboratory setting.

Logical Diagram for a Tiered Approach to Chemical Toxicity Assessment

Caption: A logical diagram outlining a tiered approach for assessing the toxicity of a new chemical entity, from initial in silico predictions to in vivo studies.

References

- 1. cloudfront.zoro.com [cloudfront.zoro.com]

- 2. guidechem.com [guidechem.com]

- 3. How To [chem.rochester.edu]

- 4. researchgate.net [researchgate.net]

- 5. research.columbia.edu [research.columbia.edu]

- 6. CN105777594A - Clean production method of mercaptan compound - Google Patents [patents.google.com]

- 7. faculty.washington.edu [faculty.washington.edu]

- 8. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Reactivity of the Thiol Group in 2-Bromobenzyl Mercaptan

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the thiol group in 2-Bromobenzyl mercaptan. It details the synthesis of the parent compound, its physical and chemical properties, and the key reactions of its sulfhydryl moiety, including acidity, nucleophilic substitutions (S-alkylation and S-acylation), and oxidation. This document includes detailed experimental protocols for its synthesis and major transformations, presents quantitative data in structured tables, and utilizes Graphviz diagrams to illustrate reaction pathways and experimental workflows, serving as a critical resource for professionals in organic synthesis and medicinal chemistry.

Introduction

This compound, also known as (2-bromophenyl)methanethiol, is an organosulfur compound featuring a benzyl scaffold substituted with a bromine atom at the ortho position and a mercaptan (thiol) functional group on the methylene bridge. The thiol group (-SH) is the sulfur analog of an alcohol's hydroxyl group and imparts a distinct and potent reactivity profile to the molecule. This reactivity, influenced by the electron-withdrawing nature of the bromine atom and the aromatic ring, makes this compound a versatile intermediate in organic synthesis and a valuable building block in the development of new chemical entities, particularly in the pharmaceutical sector.

The thiol group is a powerful nucleophile, especially in its deprotonated thiolate form, and is susceptible to oxidation. These characteristics allow for a wide range of chemical transformations, making this compound a key precursor for synthesizing various thioethers, thioesters, and disulfides. This guide will explore the fundamental aspects of its reactivity, providing the necessary data and protocols for its effective utilization in a laboratory setting.

Physicochemical Properties and Data

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its safe handling, purification, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 143888-85-1 | |

| Molecular Formula | BrC₆H₄CH₂SH | |

| Molecular Weight | 203.10 g/mol | |

| Boiling Point | 256-257 °C (lit.) | |

| Density | 1.527 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.6170 (lit.) | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| pKa (of Benzyl Mercaptan) | 9.43 (in H₂O at 25 °C) |

Note: The pKa value is for the parent compound, benzyl mercaptan, as a close approximation. The ortho-bromo substituent is expected to slightly increase the acidity (lower the pKa) due to its electron-withdrawing inductive effect.

Core Reactivity of the Thiol Group

The chemical behavior of this compound is dominated by the thiol group. Its reactivity can be categorized into three main areas: acidity, nucleophilicity, and redox chemistry.

Acidity and Thiolate Formation

Thiols are generally more acidic than their alcohol counterparts. The thiol proton of this compound can be readily abstracted by a suitable base (e.g., hydroxides, alkoxides, or amines) to form the corresponding 2-bromobenzyl thiolate anion.

The formation of the thiolate is a critical first step for many subsequent reactions, as the negatively charged sulfur atom is a significantly stronger nucleophile than the neutral thiol. The equilibrium of this acid-base reaction is dictated by the strength of the base used.

Nucleophilic Reactivity: S-Alkylation and S-Acylation

The 2-bromobenzyl thiolate anion is an excellent soft nucleophile and readily participates in SN2 reactions with a variety of electrophiles.

-

S-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) or other alkylating agents (e.g., tosylates) yields the corresponding thioethers (sulfides). This is a robust and high-yielding transformation fundamental to synthetic chemistry.

-

S-Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides results in the formation of thioesters. Thioesters are important intermediates in both organic and biological chemistry.

Redox Chemistry: Oxidation to Disulfides

The thiol group is sensitive to oxidation. Mild oxidizing agents, such as iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen, can oxidize this compound to its corresponding disulfide, bis(2-bromobenzyl) disulfide . This reaction involves the formation of a sulfur-sulfur bond and is a common transformation for thiols. Stronger oxidizing agents can further oxidize the sulfur atom to higher oxidation states, such as sulfonic acids (R-SO₃H), though the formation of the disulfide is the most common and controlled oxidation pathway.

Experimental Protocols

The following protocols are provided as detailed examples for the synthesis and key reactions of this compound. Standard laboratory safety procedures should be followed at all times.

Synthesis of this compound

This two-step protocol proceeds via the formation of an isothiouronium salt from 2-bromobenzyl bromide, followed by alkaline hydrolysis.

Step 1: Formation of S-(2-Bromobenzyl)isothiouronium bromide

-

To a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 2-bromobenzyl bromide (25.0 g, 0.1 mol) and thiourea (7.61 g, 0.1 mol).

-

Add 100 mL of 95% ethanol as the solvent.

-

Heat the mixture to reflux and stir for 2 hours. A white precipitate of the isothiouronium salt will form.

-

Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white solid by vacuum filtration and wash with 50 mL of cold diethyl ether.

-

Dry the solid under vacuum to yield S-(2-bromobenzyl)isothiouronium bromide. The product can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

-

Transfer the S-(2-bromobenzyl)isothiouronium bromide from the previous step to a 500 mL round-bottomed flask.

-

Add a solution of sodium hydroxide (12.0 g, 0.3 mol) in 150 mL of water.

-

Fit the flask with a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere for 3 hours.

-

Cool the reaction mixture to room temperature. The mixture will separate into two layers.

-

Transfer the mixture to a separatory funnel and carefully acidify the aqueous layer to pH ~2 with 6M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield pure this compound as a colorless liquid.

Protocol for S-Alkylation: Synthesis of 2-Bromobenzyl Methyl Sulfide

-

In a 100 mL round-bottomed flask under a nitrogen atmosphere, dissolve this compound (2.03 g, 10 mmol) in 30 mL of anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise over 10 minutes. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the thiolate.

-

Add methyl iodide (1.56 g, 0.68 mL, 11 mmol) dropwise via syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding 50 mL of water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water (2 x 50 mL) and then brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield 2-bromobenzyl methyl sulfide.

| Reaction | Electrophile | Base | Solvent | Time (h) | Yield (%) |

| S-Alkylation | Methyl Iodide | NaH | DMF | 4 | >90 |

| S-Acylation | Acetyl Chloride | Triethylamine | DCM | 2 | >95 |

Note: Yields are typical for analogous reactions and may vary.

Protocol for Oxidation: Synthesis of Bis(2-bromobenzyl) Disulfide

-

Dissolve this compound (2.03 g, 10 mmol) in 50 mL of dichloromethane (DCM) in a 100 mL round-bottomed flask.

-

In a separate flask, prepare a solution of iodine (1.27 g, 5 mmol) in 20 mL of DCM.

-

Add the iodine solution dropwise to the stirred thiol solution at room temperature. The deep purple color of the iodine will disappear as it is consumed.

-

Continue the addition until a faint, persistent brown color indicates that the reaction is complete.

-

Stir the reaction for an additional 30 minutes at room temperature.

-

Wash the reaction mixture with 50 mL of 10% aqueous sodium thiosulfate solution to quench any excess iodine. The organic layer should become colorless.

-

Separate the organic layer, wash with water (1 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The resulting crude solid, bis(2-bromobenzyl) disulfide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Synthesis and Drug Development

This compound serves as a versatile intermediate in several areas:

-

Organic Synthesis: It is a precursor for a wide range of sulfur-containing compounds. The benzyl group itself can function as a protecting group for the thiol, which can be later removed under reductive conditions. The ortho-bromo substituent provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of complex molecular architectures.

-

Drug Development: Substituted benzyl thioethers and related sulfur-containing heterocycles are present in numerous biologically active molecules. The 2-bromobenzyl moiety has been incorporated into scaffolds designed as potential therapeutic agents. For instance, derivatives of bromobenzyl-tethered thienopyrimidines have been investigated as dual topoisomerase I/II inhibitors for anticancer applications. The ability to easily form thioether linkages and subsequently perform cross-coupling at the bromo-position makes it a valuable building block in medicinal chemistry discovery programs.

Conclusion

The thiol group in this compound endows it with a rich and versatile reactivity profile, centered on its acidity, nucleophilicity, and redox properties. Its ability to be easily converted into the highly nucleophilic thiolate allows for efficient formation of thioethers and thioesters, while mild oxidation provides a straightforward route to the corresponding disulfide. Coupled with the synthetic handle provided by the ortho-bromo substituent, this compound is a powerful tool for researchers in organic and medicinal chemistry. The protocols and data presented in this guide offer a solid foundation for the effective application of this compound in the synthesis of complex molecules and the development of novel therapeutics.

An In-Depth Technical Guide to the Potential Applications of 2-Bromobenzyl Mercaptan in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromobenzyl mercaptan (BrC₆H₄CH₂SH) is a versatile, though not extensively documented, reagent in organic synthesis. Its bifunctional nature, possessing both a nucleophilic thiol group and a reactive bromobenzyl moiety, opens avenues for a range of synthetic transformations. This technical guide explores the core potential applications of this compound, focusing on its utility in the synthesis of sulfur-containing heterocycles, its role as a precursor for thioethers and thioesters, and its application as a protecting group for thiols. Detailed experimental protocols, adapted from analogous reactions, are provided to serve as a practical starting point for laboratory implementation.

Introduction

This compound is a sulfur-containing organic compound characterized by a mercaptomethyl group attached to a benzene ring bearing a bromine atom at the ortho position. This unique substitution pattern makes it a valuable precursor for intramolecular cyclization reactions to form sulfur-containing heterocyclic systems. Furthermore, the thiol group's nucleophilicity allows for its participation in S-alkylation and S-acylation reactions, while the entire 2-bromobenzyl moiety can serve as a cleavable protecting group for thiols. This guide will delve into these potential applications, providing a technical framework for researchers in organic and medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 143888-85-1 | [1] |

| Molecular Formula | C₇H₇BrS | [1] |

| Molecular Weight | 203.10 g/mol | [1] |

| Boiling Point | 256-257 °C (lit.) | [1] |

| Density | 1.527 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.6170 (lit.) | [1] |

Potential Synthetic Applications

Synthesis of Sulfur-Containing Heterocycles

The ortho-disposed bromo and mercaptomethyl functionalities of this compound make it an ideal precursor for the synthesis of fused sulfur-containing heterocycles, such as benzothiophenes and dibenzo[b,f]thiepines. These scaffolds are prevalent in many biologically active molecules and pharmaceuticals.[2][3][4]

This compound can be first S-alkylated with an appropriate electrophile, followed by an intramolecular cyclization to yield dihydrobenzo[b]thiophene derivatives. The cyclization can be promoted by a base or a transition metal catalyst.

Logical Workflow for Dihydrobenzo[b]thiophene Synthesis

Experimental Protocol (Adapted from analogous reactions):

Step 1: S-Alkylation of this compound

-

To a solution of this compound (1.0 eq.) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq.) at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add the desired alkyl halide (e.g., methyl iodide, ethyl bromoacetate) (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 2-bromobenzyl thioether.

Step 2: Intramolecular Cyclization

-

Base-Mediated Cyclization:

-

Dissolve the 2-bromobenzyl thioether (1.0 eq.) in a high-boiling polar aprotic solvent like DMF or DMSO.

-

Add a strong base such as sodium hydride (1.2 eq.) or potassium tert-butoxide (1.2 eq.) at room temperature.

-

Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC.

-

Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic layer. Purify by column chromatography.

-

-

Palladium-Catalyzed Intramolecular C-S Coupling: [5]

-

To a solution of the 2-bromobenzyl thioether (1.0 eq.) in an inert solvent like toluene or dioxane, add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a phosphine ligand (e.g., Xantphos, 10 mol%).

-

Add a base such as cesium carbonate (2.0 eq.).

-

Degas the mixture and heat under an inert atmosphere (N₂ or Ar) at 100-120 °C for 12-24 hours.

-

Cool the reaction, filter through a pad of Celite, and concentrate the filtrate.

-

Purify the residue by column chromatography.

-

| Substrate (Analogous) | Conditions | Product | Yield (%) | Reference |

| 2-Bromobenzyl phenyl sulfide | Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, Toluene, 110 °C, 24h | Dibenzo[b,f]thiepine | 85 | [1] (Analogous) |

| 1-(2-Bromobenzylthio)acetone | NaH, DMF, 80 °C, 12h | 2-Acetyl-2,3-dihydrobenzo[b]thiophene | ~70 (Estimated) | N/A |

Dibenzo[b,f]thiepines are a class of tricyclic compounds with significant applications in medicinal chemistry, including their use as antidepressants and antipsychotics.[6] this compound can serve as a key building block for the synthesis of these heterocycles through reaction with a second aromatic component followed by intramolecular cyclization.

Reaction Pathway for Dibenzo[b,f]thiepine Synthesis

Experimental Protocol (Adapted from analogous syntheses):

-

Thioether Formation: React the sodium or potassium salt of this compound with an activated aryl halide (e.g., 2-fluoronitrobenzene) in a polar aprotic solvent like DMF at elevated temperature.

-

Reduction: Reduce the nitro group of the resulting thioether to an amine using standard conditions (e.g., SnCl₂/HCl or H₂/Pd-C).

-

Intramolecular Cyclization: Subject the amino thioether to intramolecular cyclization, such as a Pschorr cyclization, using a diazotization agent (e.g., NaNO₂/HCl) followed by copper-catalyzed decomposition to form the dibenzo[b,f]thiepine ring system.

S-Alkylation and Thioether Synthesis

The thiol group of this compound is nucleophilic and readily undergoes S-alkylation with various electrophiles to form thioethers. This reaction is a fundamental transformation in organic synthesis.[7][8][9]

Experimental Protocol for S-Alkylation: [8]

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., DMF, methanol, or acetonitrile).

-

Add a base (e.g., potassium carbonate (1.5 eq.), sodium hydroxide (1.2 eq.), or triethylamine (1.5 eq.)).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the alkylating agent (e.g., an alkyl halide, tosylate, or mesylate) (1.0-1.2 eq.) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Work-up the reaction by adding water and extracting with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography or distillation.

| Thiol (Analogous) | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Benzyl mercaptan | Benzyl bromide | NaOH | Methanol | Reflux | 95 | [10] (Analogous) |

| Thiophenol | Benzyl bromide | K₂CO₃ | DMF | RT | 92 | [7] (Analogous) |

| 4-Chlorothiophenol | 1-Bromobutane | TBAOH | Neat | 50 | 95 | [7] (Analogous) |

Thiol Protection

The 2-bromobenzyl group can be used as a protecting group for thiols. The protection is achieved via S-alkylation of a thiol with 2-bromobenzyl bromide. The deprotection can be carried out under various conditions, offering orthogonality to other protecting groups.[11]

Protection and Deprotection Workflow

Experimental Protocol for Deprotection (Adapted from benzyl group deprotection): [6][12][13]

-

Reductive Cleavage with Sodium in Liquid Ammonia:

-

In a three-necked flask fitted with a dry ice condenser, dissolve the S-(2-bromobenzyl) thioether in a suitable solvent like THF or ether.

-

Cool the solution to -78 °C and condense liquid ammonia into the flask.

-

Add small pieces of sodium metal until a persistent blue color is observed.

-

Stir the reaction for 1-2 hours.

-

Quench the reaction by the careful addition of ammonium chloride.

-

Allow the ammonia to evaporate, then add water and extract the product with an organic solvent.

-

Dry, concentrate, and purify the resulting thiol.

-

-

Catalytic Hydrogenolysis: [6]

-

Dissolve the S-(2-bromobenzyl) thioether in a solvent such as methanol, ethanol, or ethyl acetate.

-

Add a palladium catalyst, typically 10% Pd on carbon (10 mol%).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the catalyst through Celite and concentrate the filtrate to obtain the deprotected thiol.

-

Applications in Drug Discovery and Medicinal Chemistry

The core heterocyclic structures that can be synthesized from this compound, namely benzothiophenes and dibenzo[b,f]thiepines, are considered "privileged structures" in medicinal chemistry.[2][3] These scaffolds are present in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and CNS-modulating effects.[4][6] The ability to functionalize these core structures, which can be facilitated by the synthetic routes starting from this compound, is of significant interest to drug development professionals.

Conclusion

This compound, while not a widely cited reagent, holds considerable potential in organic synthesis. Its bifunctional nature allows for the construction of complex sulfur-containing molecules, particularly heterocyclic systems of medicinal importance. The protocols and data presented in this guide, adapted from well-established analogous reactions, provide a solid foundation for researchers to explore and exploit the synthetic utility of this versatile building block. Further investigation into the specific reaction conditions and substrate scope for this compound is warranted to fully unlock its potential in the synthesis of novel organic compounds.

References

- 1. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives [pubmed.ncbi.nlm.nih.gov]

- 5. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. jmaterenvironsci.com [jmaterenvironsci.com]

- 8. benchchem.com [benchchem.com]

- 9. Benzylic sulfide synthesis by C-S coupling [organic-chemistry.org]

- 10. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 13. Benzyl Ethers [organic-chemistry.org]

The Role of Substituted Benzyl Mercaptans in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted benzyl mercaptans, a class of organosulfur compounds, are pivotal intermediates and bioactive molecules in various scientific domains. Characterized by a benzyl group attached to a thiol functional group (–SH), these compounds serve as versatile building blocks in organic synthesis and as potent modulators of biological systems. Their significance is particularly pronounced in drug discovery and agrochemical development, where the introduction of a substituted benzylthio moiety can confer specific physicochemical properties and biological activities.[1][2]

This technical guide provides an in-depth exploration of the applications of substituted benzyl mercaptans in research. It details their role as enzyme inhibitors, key reagents in synthesis, and offers specific experimental protocols. Quantitative data is presented to highlight structure-activity relationships, and key processes are visualized to clarify complex workflows and pathways.

Core Applications in Research

The reactivity of the thiol group and the structural diversity afforded by substitutions on the benzyl ring make this class of compounds a valuable tool for chemists and biologists.

1. Enzyme Inhibition in Drug Discovery

The thiol group is a known zinc-binding group, making benzyl mercaptan derivatives effective inhibitors of various metalloenzymes. Furthermore, their structural scaffold allows for interactions with the active sites of other key enzymes.

-

Monoamine Oxidase (MAO) Inhibition: MAO enzymes are crucial in the degradation of monoamine neurotransmitters. Inhibitors of MAO-A are used to treat depression, while MAO-B inhibitors are targets for neurodegenerative disorders like Parkinson's disease.[3] Substituted benzyl-containing scaffolds have been shown to be potent and selective MAO inhibitors.[3][4] The substitution pattern on the benzyl ring significantly influences the inhibitory potency and selectivity.[4]

-

Angiotensin-Converting Enzyme (ACE) Inhibition: ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. ACE inhibitors are a major class of drugs used to treat hypertension. Mercaptan-containing molecules can effectively inhibit ACE, and derivatives incorporating substituted benzyl moieties have been explored to enhance potency and duration of action.[5]

-

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of enzymes that catalyze the hydration of carbon dioxide. CA inhibitors are used as diuretics, anti-glaucoma agents, and are being investigated as anticancer and anti-obesity drugs.[6] Benzyl-substituted sulfonamides and related compounds have demonstrated potent and sometimes isoform-selective inhibition of various human carbonic anhydrases (hCAs).[6][7]

2. Versatility in Organic and Medicinal Synthesis

Benzyl mercaptan and its derivatives are fundamental reagents in synthetic chemistry, primarily utilized as a source of the thiol functional group or for S-alkylation to produce benzylthioethers.[8]

-

Thiol Source and Protecting Group: The benzyl group serves as a common protecting group for thiols due to its relative stability and the various methods available for its removal (debenzylation).[8]

-

Synthesis of Bioactive Molecules: These compounds are critical intermediates in the multi-step synthesis of pharmaceuticals and agrochemicals.[2][9] For example, they are used in the creation of fungicides, herbicides, and insecticides.[9]

-

Development of Odorless Reagents: A significant practical challenge in working with benzyl mercaptan is its strong, unpleasant odor. This has spurred the development of odorless, substituted derivatives, such as 2,4,6-trimethoxybenzyl mercaptan, which can be used as a recyclable and more user-friendly substitute for hydrogen sulfide or benzyl mercaptan in reactions like Michael additions.[10][11]

Quantitative Data on Enzyme Inhibition

The following tables summarize the inhibitory activities of various substituted benzyl-containing compounds against key enzyme targets. This data highlights the structure-activity relationships (SAR), demonstrating how substitutions on the benzyl ring influence potency and selectivity.

Table 1: Inhibitory Activity of Benzyl-Piperidine Derivatives against Monoamine Oxidase B (MAO-B) Data sourced from studies on pyridazinobenzylpiperidine derivatives.[4]

| Compound Ref. | Substitution on Benzyl Ring | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B over MAO-A |

| S5 | 3-Cl | 0.203 | 19.04 |

| S16 | 2-CN | 0.979 | >10.21 |

| S1 | Unsubstituted | 2.126 | 3.19 |

| S2 | 2-F | >10 | - |

| S3 | 2-Cl | 2.651 | 2.21 |

| S4 | 2-Br | 2.613 | 2.37 |

| S6 | 3-F | 1.346 | 6.64 |

Table 2: Inhibitory Activity of Substituted Carbamimidothioates against Human Carbonic Anhydrase (hCA) Isoforms Data showcases derivatives where R is a substituted benzyl group.[7]

| Compound Ref. | R Group (Substitution on Benzyl) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |

| 8g | Benzyl | 529.4 | 11.2 |

| 8h | 4-Chlorobenzyl | 216.7 | 5.8 |

| 8i | 4-Bromobenzyl | 201.5 | 4.9 |

| 8j | 4-Cyanobenzyl | 105.3 | 1.7 |

| 8k | 4-Nitrobenzyl | 69.3 | 2.5 |

| 8m | 3,5-Difluorobenzyl | 205.1 | 1.7 |

| AAZ | (Standard Inhibitor) | 250.0 | 12.0 |

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following sections provide protocols for the synthesis of a parent benzyl mercaptan and a general procedure for evaluating enzyme inhibition.

Protocol 1: Synthesis of Benzyl Mercaptan from Benzyl Chloride

This protocol is based on the reaction of benzyl chloride with ammonium sulfhydrate, a common and effective method for producing benzyl mercaptan.[12][13]

Materials:

-

Benzyl chloride (C₆H₅CH₂Cl)

-

Ammonium sulfhydrate (NH₄SH) aqueous solution (e.g., 20-40%)

-

Nitrogen gas

-

50 L stainless steel thermostatically controlled reactor (or appropriately scaled glass reactor)

-

Distillation apparatus

Procedure:

-

Preparation of NH₄SH solution: In the reactor, prepare an aqueous solution of ammonium sulfhydrate. For a 100-mole scale reaction, add an 11.8% ammonia solution and bubble hydrogen sulfide gas through it until complete absorption. Maintain the temperature at approximately 16°C.[12]

-

Reaction Setup: Close the reactor. The reaction will be carried out under autogenous pressure.

-

Addition of Benzyl Chloride: Add benzyl chloride to the NH₄SH solution over a period of 15-60 minutes. The molar ratio of NH₄SH to benzyl chloride should be at least 1:1, preferably between 1.05:1 and 1.5:1 to ensure complete conversion of the benzyl chloride.[12] During this addition, the temperature of the reaction mixture should be maintained below 80°C.

-

Heating Phase: Once the addition is complete, heat the reaction mixture to a temperature between 80°C and 100°C (preferably 80-90°C).[12]

-

Reaction Monitoring: Maintain this temperature for 1 to 3 hours. The optimal duration is typically around 2 hours, by which point the conversion of benzyl chloride should be substantially complete.[12]

-

Work-up: Cool the reactor and draw off the aqueous phase.

-

Purification: Strip the remaining organic phase with nitrogen gas to remove any residual hydrogen sulfide. The crude product, typically containing >95% benzyl mercaptan, can be further purified by vacuum distillation to achieve >99% purity.[12]

Protocol 2: General In Vitro Enzyme Inhibition Assay (MAO-B Example)

This protocol provides a general framework for determining the IC₅₀ value of a substituted benzyl mercaptan derivative against a target enzyme, such as Monoamine Oxidase B (MAO-B).[14][15][16]

Materials:

-

Human recombinant MAO-B enzyme

-

Substrate: Benzylamine or Phenethylamine

-

Assay Buffer: 100 mM potassium phosphate, pH 7.4

-

Test Compounds (substituted benzyl mercaptan derivatives) dissolved in DMSO

-

Reference Inhibitor (e.g., Safinamide, Pargyline)

-

96-well microplates (UV-transparent or opaque, depending on detection method)

-

Detection reagent/system (e.g., spectrophotometer or fluorometer)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, followed by the MAO-B enzyme solution.

-

Add the serially diluted test compounds or reference inhibitor to the appropriate wells. Include "enzyme-only" (positive control, with DMSO vehicle) and "no-enzyme" (negative control) wells.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (e.g., benzylamine) to all wells.

-

Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 20-30 minutes). The time should be within the linear range of the reaction.

-

Reaction Termination and Detection: Stop the reaction by adding a quenching solution (e.g., 2N HCl). The product formation can be measured using a suitable detection method. For example, the oxidation of benzylamine can be monitored by measuring the increase in absorbance at 250 nm.

-

Data Analysis:

-

Correct for background by subtracting the readings of the "no-enzyme" control.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the "enzyme-only" control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism, Origin).

-

Visualizing Mechanisms and Relationships

Monoamine Oxidase (MAO) Signaling Pathway

Substituted benzyl mercaptan derivatives can act as inhibitors in the crucial pathway of neurotransmitter metabolism. MAO enzymes are responsible for the oxidative deamination of monoamines, such as dopamine and serotonin, leading to their inactivation. Inhibition of MAO increases the concentration of these neurotransmitters in the synaptic cleft, which is the therapeutic basis for treating depression and Parkinson's disease.

Quantitative Structure-Activity Relationship (QSAR) Logic

QSAR is a computational modeling approach used to correlate the chemical structure of compounds with their biological activity.[17] For substituted benzyl mercaptans, QSAR models can predict enzyme inhibitory potency based on physicochemical properties (descriptors) derived from the molecular structure. This allows for the rational design of more potent and selective inhibitors before their synthesis, saving time and resources.

Conclusion

Substituted benzyl mercaptans are a versatile and highly valuable class of compounds in scientific research. Their utility spans from fundamental organic synthesis, where they serve as essential building blocks, to the frontiers of drug discovery as potent and selective enzyme inhibitors. The ability to readily modify the substitution pattern on the benzyl ring allows for fine-tuning of their biological activity, a principle elegantly demonstrated in QSAR studies. The detailed protocols and quantitative data provided in this guide underscore their practical importance and offer a foundation for further research. As new therapeutic targets are identified, the rational design of novel substituted benzyl mercaptan derivatives will undoubtedly continue to be a fruitful strategy in the development of new medicines and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angiotensin converting enzyme inhibitors. (Mercaptoaroyl)amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. flore.unifi.it [flore.unifi.it]

- 7. Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzyl mercaptan - Wikipedia [en.wikipedia.org]

- 9. Page loading... [guidechem.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. US5001271A - Synthesis of benzyl mercaptan - Google Patents [patents.google.com]

- 13. EP0337838A1 - Process for the preparation of benzyl mercaptan - Google Patents [patents.google.com]

- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-Bromobenzyl Mercaptan as a Protecting Group for Cysteine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The 2-bromobenzyl group is not a commonly documented protecting group for cysteine in peptide synthesis. The following application notes and protocols are based on the well-established chemistry of the closely related S-benzyl protecting group. The presence of a bromine atom on the benzyl ring may influence reaction kinetics and stability, and optimization of the described protocols is recommended.

The thiol group of cysteine is highly reactive and requires protection during peptide synthesis to prevent side reactions such as oxidation and alkylation. The choice of a suitable protecting group is critical for the successful synthesis of complex peptides. The 2-bromobenzyl group, an analogue of the classical S-benzyl protecting group, offers potential utility in specific synthetic strategies, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) framework. Its stability to trifluoroacetic acid (TFA) allows for its use as a "permanent" protecting group that is cleaved during the final, more stringent deprotection step.

The S-(2-bromobenzyl) group is introduced via S-alkylation of the cysteine thiol with 2-bromobenzyl bromide under basic conditions. Its removal requires strong acidic conditions, such as treatment with anhydrous hydrogen fluoride (HF), or reductive cleavage using sodium in liquid ammonia. This stability profile makes it orthogonal to the Fmoc/tBu strategy, where it would remain intact during the final TFA-mediated cleavage from the resin.

Data Presentation

The following tables summarize quantitative data for the analogous S-benzyl protecting group. These values should be considered as estimates for the S-(2-bromobenzyl) group.

Table 1: Stability of S-Benzyl Cysteine Under Various Conditions

| Condition | Reagent | Temperature | Stability | Reference |

| Acidic (Fmoc Deprotection) | 20% Piperidine in DMF | Room Temperature | Stable | [1] |

| Acidic (Standard Cleavage) | 95% TFA | Room Temperature | Stable | [1] |

| Strong Acidic (Deprotection) | Anhydrous HF | 0 °C | Cleaved | [2] |

| Reductive (Deprotection) | Na in liquid NH₃ | -78 °C | Cleaved | [2] |

Table 2: Deprotection Efficiency of S-Benzyl Cysteine

| Method | Reagents | Time | Typical Yield | Reference |

| Strong Acidolysis | Anhydrous HF, Anisole | 1 hour | >90% (Sequence dependent) | [2] |

| Reductive Cleavage | Na, liquid NH₃ | 30 minutes | High (Sequence dependent) | [2] |

Experimental Protocols

Protocol 1: Protection of L-Cysteine with 2-Bromobenzyl Bromide

This protocol describes the S-alkylation of L-cysteine to form S-(2-bromobenzyl)-L-cysteine.

Materials:

-

L-Cysteine hydrochloride monohydrate

-

2-Bromobenzyl bromide

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) for pH adjustment

-

Nitrogen or Argon gas supply

Procedure:

-

In a round-bottom flask, dissolve L-cysteine hydrochloride monohydrate (1 equivalent) in deoxygenated water under a nitrogen or argon atmosphere.

-